1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-9(2,3)16-8(14)11-4-10(5-11,6-15-11)7(12)13/h4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAVJGVWOXQFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260931-86-8 | |
| Record name | 1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-oxabicyclo[2.1.1]hexane and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of 2-oxabicyclo[2.1.1]hexane in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until completion.
Purification: The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent to form esters.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the Boc group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and dehydrating agents (e.g., dicyclohexylcarbodiimide). Major products formed from these reactions include the deprotected amine, esters, and various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 258.31 g/mol. Its structure features a bicyclic framework that contributes to its unique reactivity and utility in synthetic chemistry.
Applications in Organic Synthesis
-
Synthesis of Heterocycles :
- The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are crucial in drug discovery. The bicyclic structure allows for multiple functionalization points, facilitating the creation of complex molecules.
- For instance, it has been utilized in the synthesis of oxazolidinones, which are important in medicinal chemistry for their antibacterial properties .
-
Asymmetric Synthesis :
- The compound is employed in asymmetric synthesis processes, where it acts as a chiral auxiliary or catalyst. This is particularly relevant in the production of enantiopure compounds, which are essential for pharmaceutical applications.
- Research has shown that derivatives of this compound can catalyze aldol reactions effectively, leading to the formation of complex chiral centers .
- Polymorphism Studies :
Synthesis of β-Substituted Proline Analogues
A study reported the synthesis of enantiopure β-substituted proline analogues using 1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid as a key intermediate. This approach demonstrated the compound's versatility in constructing amino acid derivatives with potential biological activity .
Optimization for Large-Scale Production
Research focusing on optimizing synthetic routes for producing 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane derivatives highlighted the efficiency of using this compound in large-scale processes, underscoring its industrial relevance .
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is primarily related to its ability to act as a protecting group in organic synthesis. The Boc group protects amines from unwanted reactions during multi-step synthesis processes. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules .
Comparison with Similar Compounds
Heteroatom in Bicyclic Core
Substituent Effects
- Boc vs.
- Positional Isomerism: highlights a positional isomer with Boc-amino at C4 and COOH at C1, which may alter binding interactions in biological systems compared to the target’s C1-Boc/C4-COOH arrangement .
Functional Group Modifications
- Ethyl and Phenyl Substituents (): Ethyl (C₄H₉) and phenyl (C₆H₅) groups enhance lipophilicity, making these analogs more suitable for hydrophobic environments (e.g., membrane penetration) .
- Hydroxymethyl Group (): Introduces a polar -CH₂OH moiety, improving aqueous solubility but requiring protection during synthesis .
Biological Activity
1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique bicyclic structure and functional groups. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 228 Da
- LogP : 0.96
- Polar Surface Area : 73 Ų
- Hydrogen Bond Acceptors/Donors : 4/1
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes, which is critical for its pharmacological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its role in enzyme inhibition, antimicrobial properties, and potential as an anti-inflammatory agent.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors suggests potential interactions with serine proteases and cyclooxygenases (COX), which are crucial in inflammatory processes.
Anti-inflammatory Activity
The compound's ability to inhibit COX enzymes suggests a potential role in reducing inflammation. Inflammation is a key factor in numerous diseases, including arthritis and cardiovascular diseases, making this compound a candidate for further investigation in anti-inflammatory therapies.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds and their structural analogs:
- Polymorphic Behavior : A study on related compounds indicated that polymorphic transitions could affect biological activity by altering solubility and stability profiles, which are crucial for therapeutic efficacy .
- Synthetic Pathways : Research has highlighted synthetic methodologies that yield derivatives of oxabicyclo compounds, emphasizing the importance of functional group positioning for enhancing biological activity .
- Biological Assays : Preliminary assays conducted on structurally similar compounds provided insights into their biological profiles, suggesting that modifications to the tert-butoxycarbonyl group could enhance potency against specific targets .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid?
- Methodology : The synthesis typically involves two key steps: (1) formation of the bicyclo[2.1.1]hexane scaffold via [2+2] cycloaddition or ring-closing metathesis, and (2) introduction of the tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) under aqueous conditions .
- Critical Parameters : Reaction temperature (0–25°C) and solvent choice (e.g., THF or DCM) significantly impact yield. Post-synthesis, purification via recrystallization or column chromatography is essential to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Elucidation :
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., BOC at δ 1.4 ppm for tert-butyl protons; carboxylic acid proton at δ 12-13 ppm) .
- X-ray Crystallography : Resolves absolute configuration of the bicyclic core, critical for studying stereochemical effects in downstream applications .
- Purity Assessment : HPLC with UV detection (λ = 210 nm) using a C18 column and acidic mobile phase (0.1% TFA in water/acetonitrile) .
Q. How does the carboxylic acid group influence reactivity in derivatization?
- Reactivity : The carboxylic acid undergoes esterification (e.g., with DCC/DMAP) or amidation (e.g., EDC/HOBt) to generate prodrugs or conjugates.
- Optimization : Activation of the acid group requires anhydrous conditions to prevent hydrolysis. Yields for amidation range from 60-80% depending on steric hindrance from the bicyclic core .
Advanced Research Questions
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., cyclooxygenase-2) by prioritizing the bicyclic scaffold’s steric constraints and hydrogen-bonding capacity of the carboxylic acid .
- MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns trajectories, identifying key residues for mutagenesis studies .
Q. How to resolve contradictions in reported physicochemical data (e.g., solubility, stability)?
- Data Reconciliation : Compare experimental measurements (e.g., logP via shake-flask vs. HPLC-derived values) with computational predictions (e.g., ChemAxon). For example, solubility in DMSO may vary due to hygroscopicity; use Karl Fischer titration to quantify water content .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolysis products (e.g., loss of BOC group at pH < 4) .
Q. What strategies mitigate stereochemical instability during storage or reactions?
- Storage : Lyophilization and storage at -20°C under argon minimizes racemization of the carboxylic acid group .
- Reaction Design : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during derivatization to retain stereochemical integrity. Monitor enantiomeric excess (ee) via chiral HPLC .
Key Recommendations for Researchers
- Stereochemical Analysis : Prioritize X-ray or NOE NMR to confirm configuration before biological assays .
- Reaction Scalability : Pilot small-scale reactions (<1 mmol) to optimize conditions before scaling to multi-gram syntheses .
- Data Reproducibility : Report solvent batch details (e.g., residual water in DMSO) to ensure cross-lab consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
